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Compound of Interest

Compound Name: 2-Bromo-5-methoxybenzonitrile

Cat. No.: B150773

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Bromo-5-
methoxybenzonitrile, a key intermediate in organic synthesis. It details its chemical and
physical properties, provides established synthesis protocols, and illustrates its application in
modern cross-coupling methodologies.

Core Compound Identification and Properties

2-Bromo-5-methoxybenzonitrile is a substituted aromatic compound widely utilized as a
building block in the synthesis of complex organic molecules, particularly in the fields of
medicinal chemistry and materials science.

Chemical Structure and ldentifiers

The structure consists of a benzene ring substituted with a nitrile group, a bromine atom at the
ortho-position (C2), and a methoxy group at the meta-position (C5) relative to the nitrile.

Structure:

Table 1: Compound Identifiers

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b150773?utm_src=pdf-interest
https://www.benchchem.com/product/b150773?utm_src=pdf-body
https://www.benchchem.com/product/b150773?utm_src=pdf-body
https://www.benchchem.com/product/b150773?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Identifier Value Reference
CAS Number 138642-47-4 [1]
Molecular Formula CsHesBrNO [1]
Molecular Weight 212.04 g/mol [1]
IUPAC Name 2-bromo-5-methoxybenzonitrile  [2]
SMILES COclccc(Br)c(cl)C#N [1]
InChi Key ZQONVYONOASKIY- o

UHFFFAOYSA-N

Physicochemical Properties

Table 2: Physicochemical Data

Property Value Reference
Physical Form White to off-white powder/solid  [1]
Melting Point 99-102 °C [1]
Boiling Point 292.8 °C at 760 mmHg [3]
Density 1.563 g/cm3 [3]

Insoluble in water. Soluble in
Solubilt organic solvents such as
olubility _
dichloromethane and

chloroform.

Safety and Handling

Table 3: GHS Safety Information
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Category Information Reference
Pictogram GHSO07 (Exclamation Mark) [1]
Signal Word Warning [1]

Hazard Statements

H302 (Harmful if swallowed)

[1]

Precautionary Statements

P264, P270, P301+P312,
P501

[1]

Storage

Store at 2-8°C in a dry, well-
ventilated area away from

incompatible substances.

[1]

Synthesis Pathways and Experimental Protocols

2-Bromo-5-methoxybenzonitrile can be synthesized via several routes. The following

protocols detail two common methods starting from commercially available precursors.

Synthesis from 2-Bromo-5-methoxybenzoic Acid

(Ammonolysis)

This method involves the high-temperature conversion of a carboxylic acid to a nitrile using

ammonia. It is suitable for large-scale production.

Experimental Protocol:

o Apparatus Setup: Equip a 1 L three-necked flask with a mechanical stirrer, a thermometer,

an ammonia gas inlet tube, and a distillation condenser.

e Charging the Reactor: Add 400 g of 2-bromo-5-methoxybenzoic acid to the flask.

¢ Reaction Initiation: Begin heating the flask using a heating mantle. Heat until the internal

temperature reaches 180°C, by which point the acid should be mostly molten.

e Ammonia Introduction: Introduce a steady stream of ammonia gas into the molten acid

through the inlet tube.
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» Staged Heating Profile:
o Maintain the reaction temperature between 200-230°C for 6 hours.
o Slowly increase the temperature to 230-250°C and hold for 4 hours.
o Further increase the temperature to 250-260°C and maintain for 2 hours.

e Product Collection: Throughout the heating process, the crude 2-Bromo-5-
methoxybenzonitrile product will distill from the reaction mixture. Collect the distillate.

o Work-up and Purification:

o Wash the collected crude product with water to remove any unreacted starting material
and ammonium salts.

o Separate the organic layer.

o Perform vacuum distillation on the crude nitrile to yield the pure product.[3]

Synthesis from 2-Bromo-5-methoxyaniline (Sandmeyer
Reaction)

This classic transformation proceeds via a diazonium salt intermediate, which is subsequently
displaced by a cyanide nucleophile. This method is a cornerstone of aromatic chemistry.

Experimental Protocol:
e Diazotization:

o In a flask cooled to 0-5°C in an ice-salt bath, dissolve 2-bromo-5-methoxyaniline (1.0 eq)
in an aqueous solution of hydrobromic acid (48%, ~3.0 eq).

o Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the
temperature does not rise above 5°C.

o Stir the resulting solution for 30 minutes at 0-5°C to ensure complete formation of the
diazonium salt.
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e Cyanation:

o In a separate flask, prepare a solution of copper(l) cyanide (1.2 eq) and sodium cyanide
(1.2 eq) in water. Heat gently if necessary to dissolve, then cool to room temperature.

o Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous
nitrogen evolution will be observed.

o After the addition is complete, allow the reaction to warm to room temperature and then
heat to 50-60°C for 1 hour to ensure the reaction goes to completion.

e Work-up and Purification:

o Cool the reaction mixture and extract the product with an organic solvent (e.g.,
dichloromethane or ethyl acetate) (3x).

o Combine the organic extracts and wash with water and then brine.

o Dry the organic layer over anhydrous sodium sulfate (Naz2S0Oa), filter, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography on silica gel or recrystallization to
obtain pure 2-Bromo-5-methoxybenzonitrile.

Bromination Ammonolysis
(e.g., Brz, H20, HOAc) > (NHs, high temp)
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Caption: Key synthesis pathways to 2-Bromo-5-methoxybenzonitrile.

Applications in Cross-Coupling Reactions
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As an aryl bromide, 2-Bromo-5-methoxybenzonitrile is an excellent substrate for palladium-
catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the
formation of C-C bonds.

Suzuki-Miyaura Coupling: A Representative Protocol

This protocol describes a typical Suzuki-Miyaura reaction coupling 2-Bromo-5-
methoxybenzonitrile with phenylboronic acid to form 5-methoxy-[1,1'-biphenyl]-2-carbonitrile.

Table 4: Reagents for Suzuki-Miyaura Coupling

Amount

Reagent M.W. Mass/Volume Equivalents
(mmol)

2-Bromo-5-
methoxybenzonit  212.04 1.0 212 mg 1.0
rile
Phenylboronic

) 121.93 1.2 146 mg 1.2
Acid
Pd(PPhs)a 1155.56 0.03 35mg 0.03
K2COs

138.21 2.0 276 mg 2.0

(anhydrous)
Toluene - - 5mL -
Ethanol - - 2mL -
Water - - 2mL -

Experimental Protocol:

 Inert Atmosphere Setup: Add 2-Bromo-5-methoxybenzonitrile (1.0 eq), phenylboronic acid
(1.2 eq), and potassium carbonate (2.0 eq) to a flame-dried round-bottom flask containing a
magnetic stir bar.

o Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g.,
Argon or Nitrogen). Repeat this cycle three times.
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o Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium
catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq). Subsequently, add the degassed
solvents: toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.

o Reaction: Immerse the flask in a preheated oil bath at 100°C and stir the mixture vigorously
for 12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

o Work-up:
o Upon completion, cool the reaction mixture to room temperature.
o Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
o Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

o Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under
reduced pressure.

« Purification: Purify the crude residue by silica gel column chromatography (e.g., using a
hexane/ethyl acetate gradient) to yield the pure biphenyl product.[4]
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Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-5-
methoxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150773#2-bromo-5-methoxybenzonitrile-cas-
number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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